molecular formula C15H13ClF3N B2819212 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine CAS No. 1178799-27-3

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B2819212
CAS No.: 1178799-27-3
M. Wt: 299.72
InChI Key: BAKARRWGWWXWKN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine is an organic compound that features both chlorophenyl and trifluoromethylphenyl groups

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 4-chlorobenzaldehyde with 4-(trifluoromethyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or trifluoromethyl groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Comparison with Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine include:

    4-Chlorophenyl acetate: This compound features a chlorophenyl group but lacks the trifluoromethyl group.

    4-Trifluoromethylphenol: This compound contains a trifluoromethyl group but lacks the chlorophenyl group. The uniqueness of this compound lies in the presence of both chlorophenyl and trifluoromethylphenyl groups, which confer distinct chemical and physical properties.

Biological Activity

2-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine, commonly referred to by its chemical structure and CAS number 1178799-27-3, is a compound of interest due to its potential biological activities. This compound belongs to the class of phenethylamines, which are known for various pharmacological effects, including psychoactive properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety.

  • Molecular Formula : C₁₅H₁₃ClF₃N
  • Molecular Weight : 299.72 g/mol
  • Structure : The compound features a chlorophenyl group and a trifluoromethyl group attached to an ethanamine backbone, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Antidepressant Properties

Research indicates that compounds with similar structures exhibit antidepressant-like effects by inhibiting the reuptake of neurotransmitters. For instance, studies have shown that related phenethylamines can inhibit synaptosomal uptake of norepinephrine and serotonin, which are critical in mood regulation.

  • Mechanism of Action : The compound may act as a serotonin-norepinephrine reuptake inhibitor (SNRI), similar to known antidepressants like venlafaxine. This mechanism is supported by findings from related compounds that demonstrate significant binding affinity to serotonin transporters.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that related phenethylamines showed varying inhibition constants (K_i) in binding assays with serotonin transporters, suggesting that modifications in the structure can enhance or reduce activity.
    • The compound was tested against human cell lines to assess cytotoxicity and proliferation inhibition, showing promising results comparable to established antidepressants.
  • Animal Models :
    • In rodent models of depression, administration of similar compounds led to significant reductions in immobility time in forced swim tests, indicating antidepressant-like effects.
    • Behavioral assays indicated that these compounds could reverse reserpine-induced hypothermia, a traditional test for antidepressant efficacy.
  • Pharmacokinetics :
    • Preliminary pharmacokinetic studies suggest that the compound is rapidly metabolized in vivo, with metabolites potentially retaining some biological activity. This aspect is critical for understanding dosing regimens and therapeutic windows.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantInhibits norepinephrine and serotonin reuptake
CytotoxicitySignificant inhibition of cell proliferation
Behavioral EffectsReduces immobility in forced swim tests
PharmacokineticsRapid metabolism with active metabolites

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClF3N/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8,14H,9,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKARRWGWWXWKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C2=CC=C(C=C2)C(F)(F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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